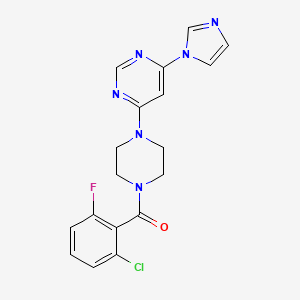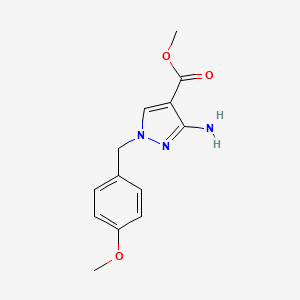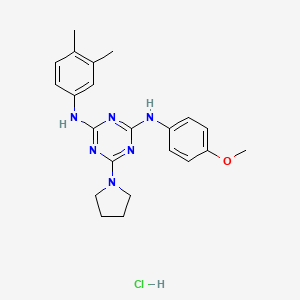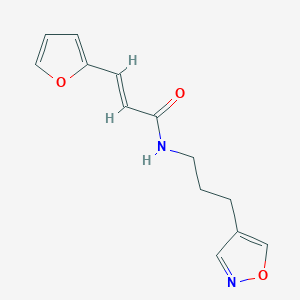
Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- is a useful research compound. Its molecular formula is C81H53EuN2O6 and its molecular weight is 1302.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound is a light-emitting metal complex , suggesting that its targets could be related to light-sensitive processes or structures.
Mode of Action
Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- exhibits intense red emission under blue light excitation . This is due to the expanded π-conjugation in the complex molecules, which shifts the excitation band to the visible region .
Result of Action
The primary result of the action of Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- is the emission of intense red light under blue light excitation . This property has been utilized in the fabrication of a dual optical sensor to detect oxygen and any change in temperature .
Action Environment
The action, efficacy, and stability of Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- can be influenced by environmental factors such as light and temperature . For instance, its light-emitting properties are activated under blue light excitation .
Properties
CAS No. |
202460-56-8 |
|---|---|
Molecular Formula |
C81H53EuN2O6 |
Molecular Weight |
1302.3 g/mol |
IUPAC Name |
1,3-dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline |
InChI |
InChI=1S/3C23H15O2.C12H8N2.Eu/c3*24-22(20-11-9-16-5-1-3-7-18(16)13-20)15-23(25)21-12-10-17-6-2-4-8-19(17)14-21;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-15H;1-8H;/q3*-1;;+3 |
InChI Key |
FIYHXSORRODFEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Eu+3] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu+3] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-{2-[(3-Amino-2,2-dimethylpropyl)amino]ethyl}piperazin-1-yl)-2,2-dimethylpropan-1-aminepentahydrochloride](/img/structure/B2689490.png)
![3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2689491.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2689492.png)
![N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2689494.png)








